molecular formula C6H6K2O8S2 B588299 4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt CAS No. 156245-29-3

4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt

Cat. No.: B588299
CAS No.: 156245-29-3
M. Wt: 348.423
InChI Key: UHFCRLPIPXJSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydroxy-1,3-benzenedisulfonic acid, also known as Disodium 4,5-dihydroxy-1,3-benzenedisulfonate monohydrate, is an antioxidant compound that is structurally similar to vitamin E . It is generally available in the form of a white to off-white powder .


Molecular Structure Analysis

The linear formula of 4,5-Dihydroxy-1,3-benzenedisulfonic acid is (OH)2C6H2(SO3Na)2 · H2O . The molecular weight is 332.22 .


Chemical Reactions Analysis

4,5-Dihydroxy-1,3-benzenedisulfonic acid may be used as a superoxide anion scavenger for assessing the role of reactive oxygen species (ROS) in different biological processes . It can also serve as a colorimetric reagent for iron, manganese, titanium, and molybdenum .


Physical and Chemical Properties Analysis

4,5-Dihydroxy-1,3-benzenedisulfonic acid appears as a white to off-white powder . It has a melting point of over 300 °C . The solubility in water and density are not specified in the search results.

Safety and Hazards

The compound is associated with certain hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

dipotassium;4,5-dihydroxybenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8S2.2K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOOGQLOHKJKHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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